molecular formula C8H10NO3P B13510731 6-(Dimethylphosphoryl)pyridine-2-carboxylicacid

6-(Dimethylphosphoryl)pyridine-2-carboxylicacid

Cat. No.: B13510731
M. Wt: 199.14 g/mol
InChI Key: BQCXTSRYRYCDQC-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is a meticulously crafted chemical compound known for its versatile potential in scientific research and development . This compound features a pyridine ring substituted with a dimethylphosphoryl group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable component in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid typically involves the activation of picolinic acid (pyridine-2-carboxylic acid) to form the corresponding acid chloride, which is then reacted with dimethylphosphoryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid, while reduction could produce pyridine-2-carboxaldehyde.

Scientific Research Applications

6-(Dimethylphosphoryl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong coordination bonds with metal ions, enhancing the compound’s ability to modulate enzymatic activity and influence biochemical pathways . The carboxylic acid group also plays a crucial role in binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it valuable in specific applications where strong coordination with metal ions and selective reactivity are required.

Properties

Molecular Formula

C8H10NO3P

Molecular Weight

199.14 g/mol

IUPAC Name

6-dimethylphosphorylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)7-5-3-4-6(9-7)8(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

BQCXTSRYRYCDQC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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